Cas no 2168328-64-9 (5-Fluoro-4-methoxy-2-nitrobenzonitrile)

5-Fluoro-4-methoxy-2-nitrobenzonitrile is a fluorinated aromatic nitrile compound featuring a methoxy and nitro substituent on the benzene ring. Its distinct molecular structure, combining electron-withdrawing (nitro and nitrile) and electron-donating (methoxy) groups, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of fluorine enhances its reactivity and potential as a building block for agrochemicals, pharmaceuticals, and specialty materials. Its high purity and stability under standard conditions ensure reliable performance in coupling reactions, nucleophilic substitutions, and other transformations. This compound is particularly useful in the development of fluorinated heterocycles and active pharmaceutical ingredients (APIs), where precise functional group manipulation is critical.
5-Fluoro-4-methoxy-2-nitrobenzonitrile structure
2168328-64-9 structure
Product Name:5-Fluoro-4-methoxy-2-nitrobenzonitrile
CAS No:2168328-64-9
MF:C8H5FN2O3
MW:196.135305166245
CID:4936874
Update Time:2025-06-11

5-Fluoro-4-methoxy-2-nitrobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 5-fluoro-4-methoxy-2-nitro-
    • 5-Fluoro-4-methoxy-2-nitrobenzonitrile
    • Inchi: 1S/C8H5FN2O3/c1-14-8-3-7(11(12)13)5(4-10)2-6(8)9/h2-3H,1H3
    • InChI Key: HUKJRMHYDJWCMN-UHFFFAOYSA-N
    • SMILES: FC1C=C(C#N)C(=CC=1OC)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 196.02842019 g/mol
  • Monoisotopic Mass: 196.02842019 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 196.13
  • XLogP3: 1.5
  • Topological Polar Surface Area: 78.8

5-Fluoro-4-methoxy-2-nitrobenzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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Benzonitrile, 5-fluoro-4-methoxy-2-nitro-
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Chemenu
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Additional information on 5-Fluoro-4-methoxy-2-nitrobenzonitrile

Introduction to 5-Fluoro-4-methoxy-2-nitrobenzonitrile (CAS No. 2168328-64-9)

5-Fluoro-4-methoxy-2-nitrobenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2168328-64-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of nitroaromatic benzonitrile derivatives, characterized by its structural features that include a fluoro substituent, a methoxy group, and a nitro group positioned on a benzene ring, with a nitrile functionality at another position. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity patterns, making it a valuable intermediate in synthetic chemistry and drug development.

The significance of 5-Fluoro-4-methoxy-2-nitrobenzonitrile lies in its potential applications across multiple domains, particularly in medicinal chemistry. The presence of the fluoro atom is particularly noteworthy, as fluorine-containing compounds often exhibit enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic profiles. These attributes make fluorinated derivatives highly sought after in the design of novel therapeutic agents. The methoxy group further influences the electronic distribution of the molecule, while the nitro group introduces reactivity that can be exploited in synthetic transformations.

In recent years, there has been a surge in research focused on developing new methodologies for incorporating fluorine atoms into biologically active molecules. 5-Fluoro-4-methoxy-2-nitrobenzonitrile serves as a versatile building block for such transformations. For instance, its nitrile group can be selectively reduced to an amine or converted into other functional moieties, while the nitro group can be reduced to an amine or used in diazotization reactions. These transformations are crucial for constructing more complex scaffolds that mimic natural products or designed heterocycles.

The pharmaceutical industry has been particularly interested in nitroaromatic compounds due to their broad spectrum of biological activities. Researchers have explored derivatives of this class for their potential as antimicrobial agents, anticancer drugs, and even as intermediates in the synthesis of more complex molecules with targeted therapeutic effects. The specific combination of substituents in 5-Fluoro-4-methoxy-2-nitrobenzonitrile makes it an attractive candidate for further derivatization, enabling the creation of novel compounds with optimized pharmacological properties.

One area where this compound has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in various diseases, including cancer. By modifying the structure of 5-Fluoro-4-methoxy-2-nitrobenzonitrile, chemists can fine-tune its interactions with specific kinase targets, leading to the discovery of more effective inhibitors. The fluoro group, in particular, has been shown to enhance binding affinity and selectivity when incorporated into kinase inhibitors.

Another emerging application of 5-Fluoro-4-methoxy-2-nitrobenzonitrile is in materials science. Nitroaromatic compounds are known for their ability to form stable crystals and polymers, which can be utilized in electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of both fluorine and methoxy groups can influence the packing and electronic properties of these materials, making them suitable for specific applications where precise control over molecular structure is required.

The synthesis of 5-Fluoro-4-methoxy-2-nitrobenzonitrile itself is an intriguing challenge that has prompted innovation in synthetic methodologies. Traditional approaches often involve multi-step sequences involving halogenation, nitration, and functional group interconversions. However, recent advances have enabled more streamlined synthetic routes that minimize waste and improve yields. These improvements are not only economically beneficial but also align with the growing emphasis on sustainable chemistry practices.

In conclusion,5-Fluoro-4-methoxy-2-nitrobenzonitrile (CAS No. 2168328-64-9) represents a fascinating compound with diverse applications across pharmaceuticals and materials science. Its unique structural features offer opportunities for further exploration and innovation, driving advancements in drug discovery and material design. As research continues to uncover new methodologies for functionalizing this compound and its derivatives,5-Fluoro-4-methoxy-2-nitrobenzonitrile is poised to remain a cornerstone molecule in synthetic chemistry.

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